molecular formula C8H10BrNO B15221290 5-(2-Bromoethyl)-2-methoxypyridine CAS No. 214614-66-1

5-(2-Bromoethyl)-2-methoxypyridine

Cat. No.: B15221290
CAS No.: 214614-66-1
M. Wt: 216.07 g/mol
InChI Key: HDMIQDOSXQQYBE-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoethyl group attached to the pyridine ring at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 2-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 5-bromo-2-methoxypyridine. This intermediate is then reacted with ethylene bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

Scientific Research Applications

5-(2-Bromoethyl)-2-methoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.

    Materials Science: It is employed in the preparation of functional materials, including polymers and ligands for catalysis.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2-methoxypyridine depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is particularly reactive, allowing it to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethyl methyl ether: Similar in structure but lacks the pyridine ring.

    5-Bromo-2-methoxypyridine: Lacks the ethyl group.

    2-Methoxypyridine: Lacks both the bromo and ethyl groups.

Uniqueness

5-(2-Bromoethyl)-2-methoxypyridine is unique due to the combination of the bromoethyl and methoxy groups on the pyridine ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

214614-66-1

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-(2-bromoethyl)-2-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3

InChI Key

HDMIQDOSXQQYBE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CCBr

Origin of Product

United States

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